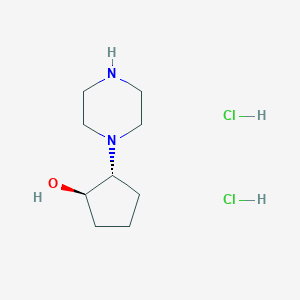
(1R,2R)-2-piperazin-1-ylcyclopentan-1-ol;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R)-2-piperazin-1-ylcyclopentan-1-ol;dihydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a piperazine ring attached to a cyclopentanol moiety. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-piperazin-1-ylcyclopentan-1-ol typically involves the coupling of (1R,2R)-1,2-cyclohexanedimethanol with piperazine under the action of an acid-binding agent . The reaction conditions often include the use of solvents such as methanol or ethanol and temperatures ranging from 25°C to 80°C. The reaction is monitored using techniques like thin-layer chromatography (TLC) to ensure the completion of the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation ensures the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(1R,2R)-2-piperazin-1-ylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated compounds can replace hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenated compounds, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
科学研究应用
(1R,2R)-2-piperazin-1-ylcyclopentan-1-ol;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of (1R,2R)-2-piperazin-1-ylcyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The cyclopentanol moiety may also contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
(1R,2R)-1,2-diaminocyclohexane: Another chiral compound with similar structural features but different functional groups.
(1R,2R)-2-phenylcyclopentanol: Shares the cyclopentanol moiety but has a phenyl group instead of a piperazine ring.
Uniqueness
(1R,2R)-2-piperazin-1-ylcyclopentan-1-ol;dihydrochloride is unique due to its combination of a piperazine ring and a cyclopentanol moiety, which imparts distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it more versatile for various applications.
生物活性
(1R,2R)-2-piperazin-1-ylcyclopentan-1-ol; dihydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications and biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H18N2O·2HCl
- Molecular Weight : 232.17 g/mol
- CAS Number : 112611-57-1
The biological activity of (1R,2R)-2-piperazin-1-ylcyclopentan-1-ol is primarily attributed to its interaction with neurotransmitter systems. It has been shown to act as a modulator of serotonin and dopamine receptors, which are crucial for various neurological functions.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound exhibits affinity for multiple serotonin receptor subtypes, influencing mood regulation and anxiety responses.
- Dopamine Receptor Interaction : Its action on dopamine receptors may contribute to its effects on motivation and reward pathways.
Pharmacological Activity
The pharmacological profile of (1R,2R)-2-piperazin-1-ylcyclopentan-1-ol includes:
| Activity | Description |
|---|---|
| Antidepressant Effects | Demonstrated efficacy in preclinical models for depression. |
| Anxiolytic Properties | Reduces anxiety-like behaviors in animal studies. |
| Neuroprotective Effects | Exhibits protective effects against neurodegeneration. |
Case Studies
Several studies have investigated the biological activity of (1R,2R)-2-piperazin-1-ylcyclopentan-1-ol:
Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of this compound in rodent models. Results indicated significant reductions in immobility time during forced swim tests, suggesting potential as a novel antidepressant agent .
Study 2: Anxiolytic Activity
Research conducted at a leading pharmacological institute evaluated the anxiolytic properties of (1R,2R)-2-piperazin-1-ylcyclopentan-1-ol using the elevated plus maze test. The compound significantly increased the time spent in open arms compared to controls, indicating reduced anxiety levels .
Study 3: Neuroprotection
In vitro studies demonstrated that (1R,2R)-2-piperazin-1-ylcyclopentan-1-ol protects neuronal cells from oxidative stress-induced apoptosis. This was attributed to its ability to modulate intracellular calcium levels and enhance antioxidant defenses .
属性
分子式 |
C9H20Cl2N2O |
|---|---|
分子量 |
243.17 g/mol |
IUPAC 名称 |
(1R,2R)-2-piperazin-1-ylcyclopentan-1-ol;dihydrochloride |
InChI |
InChI=1S/C9H18N2O.2ClH/c12-9-3-1-2-8(9)11-6-4-10-5-7-11;;/h8-10,12H,1-7H2;2*1H/t8-,9-;;/m1../s1 |
InChI 键 |
ZMDPXAAUGZEZOS-UONRGADFSA-N |
手性 SMILES |
C1C[C@H]([C@@H](C1)O)N2CCNCC2.Cl.Cl |
规范 SMILES |
C1CC(C(C1)O)N2CCNCC2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















